molecular formula C11H16N2O2 B183889 2-amino-N-(3-methoxypropyl)benzamide CAS No. 30481-59-5

2-amino-N-(3-methoxypropyl)benzamide

Cat. No. B183889
CAS RN: 30481-59-5
M. Wt: 208.26 g/mol
InChI Key: ONMUFCYXDRTHMK-UHFFFAOYSA-N
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Description

2-Amino-N-(3-methoxypropyl)benzamide is a chemical compound with the CAS Number: 30481-59-5. It has a molecular weight of 208.26 . The IUPAC name for this compound is 2-amino-N-(3-methoxypropyl)benzamide .


Molecular Structure Analysis

The InChI code for 2-amino-N-(3-methoxypropyl)benzamide is 1S/C11H16N2O2/c1-15-8-4-7-13-11(14)9-5-2-3-6-10(9)12/h2-3,5-6H,4,7-8,12H2,1H3,(H,13,14) . This code provides a detailed description of the molecule’s structure.

Scientific Research Applications

Antioxidant and Antibacterial Activities

  • Scientific Field: Biochemistry
  • Application Summary: This compound has been used in the synthesis of novel benzamide compounds, which have shown promising antioxidant and antibacterial activities .
  • Methods of Application: The benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The products were then analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
  • Results: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds has been shown to exhibit effective metal chelate activity. The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .

Synthesis of Benzamides

  • Scientific Field: Organic Chemistry
  • Application Summary: This compound has been used in the synthesis of benzamide derivatives through direct condensation of benzoic acids and amines .
  • Methods of Application: The reaction was performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) .
  • Results: A new, highly efficient and green solid acid catalyst was easily synthesized .

Antimicrobial Agents

  • Scientific Field: Biochemistry
  • Application Summary: This compound has been used in the synthesis of 2-aminobenzamide derivatives, which have shown promising antimicrobial activities .
  • Methods of Application: The 2-aminobenzamide derivatives were synthesized starting from isatoic anhydride (ISA) and characterized on the basis of their physical, spectral and microanalytical data .
  • Results: Selected compounds of this series were then tested against various bacterial and fungal strains. Compound 5 was found to be the most active compound among those tested, which showed excellent antifungal activity against Aspergillus fumigatus (RCMB 002003) more potent than standard Clotrimazole, and moderate to good antibacterial and antifungal activity against most of the other strains of bacteria and fungi .

Safety And Hazards

The safety data sheet for benzamide, a related compound, indicates that it is harmful if swallowed and suspected of causing genetic defects . It’s important to handle 2-amino-N-(3-methoxypropyl)benzamide with appropriate safety precautions to avoid exposure.

properties

IUPAC Name

2-amino-N-(3-methoxypropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-15-8-4-7-13-11(14)9-5-2-3-6-10(9)12/h2-3,5-6H,4,7-8,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMUFCYXDRTHMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50475269
Record name 2-amino-N-(3-methoxypropyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(3-methoxypropyl)benzamide

CAS RN

30481-59-5
Record name 2-amino-N-(3-methoxypropyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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